3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Synthesis

3-Cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide is a synthetic small molecule (MF: C14H11N3O2S; MW: 285.32 g/mol) that combines a 3-cyanobenzamide moiety with a 6,7-dihydro-4H-pyrano[4,3-d]thiazole core. It belongs to a class of fused pyran‑thiazole heterocycles that have been explored in medicinal chemistry for anti‑inflammatory, antimicrobial, and kinase‑inhibitory applications.

Molecular Formula C14H11N3O2S
Molecular Weight 285.32
CAS No. 1795300-45-6
Cat. No. B2813410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide
CAS1795300-45-6
Molecular FormulaC14H11N3O2S
Molecular Weight285.32
Structural Identifiers
SMILESC1COCC2=C1N=C(S2)NC(=O)C3=CC=CC(=C3)C#N
InChIInChI=1S/C14H11N3O2S/c15-7-9-2-1-3-10(6-9)13(18)17-14-16-11-4-5-19-8-12(11)20-14/h1-3,6H,4-5,8H2,(H,16,17,18)
InChIKeyRTUGDAZHNSANIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide (CAS 1795300-45-6): Compound Identity and Procurement Baseline


3-Cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide is a synthetic small molecule (MF: C14H11N3O2S; MW: 285.32 g/mol) that combines a 3-cyanobenzamide moiety with a 6,7-dihydro-4H-pyrano[4,3-d]thiazole core . It belongs to a class of fused pyran‑thiazole heterocycles that have been explored in medicinal chemistry for anti‑inflammatory, antimicrobial, and kinase‑inhibitory applications [1]. Despite its listing in vendor catalogs, publicly available primary literature providing quantitative biological or physicochemical differentiation for this specific compound is extremely limited. Procurement decisions must therefore be driven by the compound’s structural uniqueness within the pyrano[4,3-d]thiazole‑benzamide series, its availability as a research‑grade intermediate, and the documented properties of close structural analogs rather than by published head‑to‑head performance data.

Why a General Pyrano[4,3-d]thiazole Benzamide Cannot Substitute for 3-Cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide


The pyrano[4,3-d]thiazole‑benzamide chemotype exhibits pronounced structure‑activity relationship (SAR) sensitivity to the nature and position of substituents on the benzamide phenyl ring [1]. The 3‑cyano group is a strong electron‑withdrawing substituent that alters both the electronic distribution and hydrogen‑bonding capability of the benzamide moiety relative to analogs bearing chloro, acetamido, pyrrolyl, trifluoromethoxy, or methoxy groups at the 2‑, 3‑, or 4‑positions . In closely related oligothiazole‑cyanobenzamide systems, the cyanobenzamide group has been shown to be essential for DNA groove binding and photocleavage activity, whereas non‑cyanated analogs lack this functional capability [2]. Consequently, replacing 3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide with a different pyrano[4,3-d]thiazole‑benzamide without experimental validation risks loss of the specific binding or reactivity profile that motivated its selection.

Quantitative Differentiation Evidence for 3-Cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide


Structural Uniqueness: 3-Cyano Substitution Pattern Among Pyrano[4,3-d]thiazole-Benzamide Analogs

Among the family of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide derivatives, the 3-cyano substituent is uniquely represented. The target compound is the only member of this series that carries a meta-cyano group on the benzamide ring, whereas other cataloged analogs bear chloro, acetamido, pyrrolyl, trifluoromethoxy, methoxy, or tetrazolyl substituents at various positions . No other compound in the series combines the pyrano[4,3-d]thiazole core with a 3-cyanobenzamide moiety. No quantitative comparative data are available from the public literature.

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Synthesis

Cyanobenzamide Functional Motif Linked to DNA Photocleavage Activity

In oligothiazole‑cyanobenzamide conjugate systems, the p-cyanobenzamide (pCyBz) group is essential for UV‑induced, sequence‑selective DNA photocleavage at 5'-GG-3' sites. Bis‑ and ter‑thiazole derivatives bearing the p‑cyanobenzamide group exhibit DNA minor‑groove binding and GG‑selective cleavage, whereas analogs lacking the cyanobenzamide group do not display this activity [1]. While these data are from oligothiazole rather than pyrano[4,3-d]thiazole systems, they demonstrate that the cyanobenzamide pharmacophore can confer a gain‑of‑function (DNA photocleavage) not present in non‑cyanated benzamide analogs.

Chemical Biology DNA Targeting Photocleavage

Pyrano[4,3-d]thiazole Core Associated with Anti-Inflammatory and Antidepressant Activity

The 4H-pyrano[4,3-d]thiazole nucleus, when substituted at position 2 with a phenyl group and at position 4 with an acidic or basic function, has been reported to exhibit anti‑inflammatory and antidepressant activities at doses that do not elicit undesirable side effects [1]. The target compound contains the requisite 4H-pyrano[4,3-d]thiazole core with a phenyl substituent (via the benzamide linkage) at position 2, placing it within the pharmacologically active scope of this patent class. No specific in vivo or in vitro data for the 3‑cyano derivative are provided in the patent.

Pharmacology Anti-inflammatory CNS Disorders

Application Scenarios for 3-Cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide Based on Available Evidence


Structure-Activity Relationship (SAR) Exploration of Pyrano[4,3-d]thiazole-Benzamide Libraries

The compound is uniquely positioned as the sole 3-cyanobenzamide variant in the pyrano[4,3-d]thiazole‑benzamide series . Medicinal chemistry groups constructing focused libraries to probe the electronic and steric effects of meta‑substitution on the benzamide ring can use this compound as a key diversity element. Its procurement enables systematic comparison against 2‑chloro, 4‑acetamido, 4‑pyrrolyl, and 4‑trifluoromethoxy analogs to map SAR landscapes for target engagement or pharmacokinetic property optimization. The electron‑withdrawing cyano group provides a distinct Hammett σ value that cannot be replicated by other commercially available analogs in this series.

DNA Interaction and Photocleavage Probe Development

Based on the demonstrated DNA minor‑groove binding and GG‑selective photocleavage activity of cyanobenzamide‑oligothiazole conjugates [1], the target compound may serve as a starting point for developing pyrano[4,3-d]thiazole‑based DNA photocleavers. The meta‑cyano substitution offers a regioisomeric variation on the established para‑cyanobenzamide motif, potentially yielding altered sequence selectivity or binding affinity. Researchers investigating light‑activated DNA‑damaging agents can evaluate this compound as a scaffold‑hopping analog of the oligothiazole series.

Reference Compound for Analytical Method Development

With a defined molecular formula (C14H11N3O2S) and molecular weight (285.32 g/mol) , this compound can serve as a reference standard for developing HPLC, LC‑MS, or NMR analytical methods tailored to the pyrano[4,3-d]thiazole‑benzamide chemotype. Its distinct retention time, mass spectral fragmentation pattern, and NMR chemical shifts (once characterized) provide a benchmark for purity assessment and impurity profiling of related analogs in the same series. The 3‑cyano group offers a characteristic IR stretching frequency (~2230 cm⁻¹) that facilitates spectroscopic identification.

Synthetic Intermediate for Further Derivatization

The 3‑cyano group is a versatile synthetic handle that can be transformed into amides, carboxylic acids, tetrazoles, amines, or amidoximes through well‑established chemical transformations . The target compound can therefore serve as a late‑stage diversification intermediate, enabling the parallel synthesis of multiple 3‑substituted pyrano[4,3-d]thiazole‑benzamide derivatives from a single precursor. This positions it as a strategic procurement choice for groups requiring a branching point for library synthesis rather than purchasing each derivative individually.

Quote Request

Request a Quote for 3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.